molecular formula C15H13N5OS3 B13374817 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide

Cat. No.: B13374817
M. Wt: 375.5 g/mol
InChI Key: FRTXHJYZTWZBEH-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes. For example, it has been shown to inhibit urease by interacting with the active site of the enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of bacteria that rely on urease for colonization and infection.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-amino-5-methylthio-1,3,4-thiadiazole
  • 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
  • 2-amino-5-(benzylthio)-1,3,4-thiadiazole

Compared to these compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide is unique due to its specific structural features, which may confer enhanced biological activity or selectivity for certain targets .

Properties

Molecular Formula

C15H13N5OS3

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H13N5OS3/c16-13-19-20-15(24-13)22-7-11(21)18-14-17-10-6-5-8-3-1-2-4-9(8)12(10)23-14/h1-4H,5-7H2,(H2,16,19)(H,17,18,21)

InChI Key

FRTXHJYZTWZBEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=N2)NC(=O)CSC4=NN=C(S4)N

Origin of Product

United States

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